molecular formula C23H19N3O2 B15002629 9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione

9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione

Cat. No.: B15002629
M. Wt: 369.4 g/mol
InChI Key: VYYQENCNXYPRMJ-UHFFFAOYSA-N
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Description

9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2(2-aminophenyl)-1H-benzimidazole . The compound is then characterized using various spectroscopic techniques, microanalysis, and gas chromatography-mass spectrometry (GC-MS).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione has several scientific research applications:

    Chemistry: The compound is used in the study of complex organic reactions and the development of new synthetic methodologies.

    Biology: It may be used in biological assays to study its effects on various biological pathways.

    Industry: Limited industrial applications, primarily in research and development settings.

Mechanism of Action

The mechanism of action of 9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione apart from similar compounds is its unique tetracyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione

InChI

InChI=1S/C23H19N3O2/c1-14-12-15(2)24-20-19(14)23(28)26-21(17-10-6-7-11-18(17)22(26)27)25(20)13-16-8-4-3-5-9-16/h3-12,21H,13H2,1-2H3

InChI Key

VYYQENCNXYPRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N3C(N2CC4=CC=CC=C4)C5=CC=CC=C5C3=O)C

Origin of Product

United States

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